4-(2-propyn-1-yloxy)-N-4-pyridinylbenzamide
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Description
“4-(2-propyn-1-yloxy)benzoic acid” is a chemical compound with the molecular formula C10H8O3 . It has an average mass of 176.169 Da and a monoisotopic mass of 176.047348 Da .
Synthesis Analysis
The synthesis of similar compounds like “4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid” involves chemical probe synthesis . This trifunctional building block contains a light-activated benzophenone, alkyne tag, and carboxylic acid synthetic handle . When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .Molecular Structure Analysis
The molecular structure of “4-(2-propyn-1-yloxy)benzoic acid” can be represented by the SMILES stringO=C(C1=CC=C(OCC#C)C=C1)C2=CC=C(C(O)=O)C=C2
. Chemical Reactions Analysis
While specific chemical reactions involving “4-(2-propyn-1-yloxy)-N-4-pyridinylbenzamide” are not available, related compounds like “4-(2-propyn-1-yloxy)benzoic acid” are often used in click chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(2-propyn-1-yloxy)benzoic acid” include an average mass of 176.169 Da and a monoisotopic mass of 176.047348 Da .Future Directions
Properties
IUPAC Name |
4-prop-2-ynoxy-N-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-2-11-19-14-5-3-12(4-6-14)15(18)17-13-7-9-16-10-8-13/h1,3-10H,11H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUMUISAMKJDRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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